N-(4-chlorophenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(4-chlorophenyl)-1-phenylmethanesulfonamide is an organic compound with the molecular formula C13H12ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chloroaniline+Benzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
N-(4-chlorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
- N-Phenylmethanesulfonamide
- N-(4-Chlorophenyl)benzenesulfonamide
Uniqueness
N-(4-chlorophenyl)-1-phenylmethanesulfonamide is unique due to the presence of both a 4-chlorophenyl group and a phenylmethanesulfonamide group. This combination imparts specific chemical and biological properties that distinguish it from other sulfonamide derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
OWAQSDSPPBZGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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